molecular formula C6H7F3O3 B2977149 (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid CAS No. 2470279-03-7

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid

Cat. No. B2977149
CAS RN: 2470279-03-7
M. Wt: 184.114
InChI Key: LBFCIEMFEIGVEW-QWWZWVQMSA-N
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Description

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid, also known as TFMOX, is a chiral building block that has been used in various fields of chemistry and biochemistry. TFMOX is a cyclic compound with a trifluoromethyl group and a carboxylic acid group, and it has been synthesized through different methods.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is not well understood. However, it has been suggested that this compound may act as a chiral auxiliary in asymmetric catalysis, which involves the formation of a complex between this compound and a metal catalyst. The complex then reacts with a substrate to yield a chiral product.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported that this compound can inhibit the growth of cancer cells in vitro. This compound has also been shown to interact with proteins, which may have implications in drug design and discovery.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. This compound is also a relatively simple and inexpensive chiral building block. However, this compound has limitations in terms of its availability and the limited information on its biochemical and physiological effects.

Future Directions

There are several future directions for research on (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid. One direction is to explore its potential as a ligand in asymmetric catalysis. Another direction is to investigate its interactions with proteins and its potential in drug design and discovery. Additionally, further studies on the synthesis of this compound and its derivatives may lead to the development of new chiral building blocks for organic synthesis.

Synthesis Methods

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid can be synthesized through different methods, including the reaction of 3,3,3-trifluoropropene oxide with ethyl glyoxylate, the reaction of 3,3,3-trifluoropropene oxide with ethyl oxalate, and the reaction of 3,3,3-trifluoropropene oxide with ethyl pyruvate. Among these methods, the reaction of 3,3,3-trifluoropropene oxide with ethyl oxalate is the most commonly used method. This method involves the reaction of 3,3,3-trifluoropropene oxide with ethyl oxalate in the presence of a base, such as potassium carbonate or sodium hydride, to yield this compound.

Scientific Research Applications

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid has been widely used in different fields of chemistry and biochemistry. It has been used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been used as a ligand in asymmetric catalysis, which is a powerful tool in organic synthesis. In addition, this compound has been used as a probe in NMR spectroscopy to study the binding of ligands to proteins.

properties

IUPAC Name

(2R,3R)-3-(trifluoromethyl)oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)3-1-2-12-4(3)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFCIEMFEIGVEW-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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